molecular formula C12H19NO2 B13309986 4-(Cyclohex-1-en-1-yl)piperidine-4-carboxylic acid

4-(Cyclohex-1-en-1-yl)piperidine-4-carboxylic acid

Cat. No.: B13309986
M. Wt: 209.28 g/mol
InChI Key: KEPVZZJADWBPEF-UHFFFAOYSA-N
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Description

4-(Cyclohex-1-en-1-yl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C12H19NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyclohexene ring fused to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohex-1-en-1-yl)piperidine-4-carboxylic acid typically involves the reaction of cyclohexanone with piperidine in the presence of a dehydrating agent such as p-toluenesulfonic acid. The reaction proceeds via the formation of an intermediate enamine, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohex-1-en-1-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or halides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(Cyclohex-1-en-1-yl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclohex-1-en-1-yl)piperidine-4-carboxylic acid is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring is known to be a pharmacophore in many bioactive molecules, suggesting that this compound may exert its effects through similar pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperidine-4-carboxylic acid: A simpler derivative without the cyclohexene ring.

    1-(1-Cyclohexen-1-yl)piperidine: Lacks the carboxylic acid functional group.

    1-(Phenylsulfonyl)piperidine-4-carboxylic acid: Contains a phenylsulfonyl group instead of the cyclohexene ring.

Uniqueness

4-(Cyclohex-1-en-1-yl)piperidine-4-carboxylic acid is unique due to the presence of both the cyclohexene ring and the piperidine ring with a carboxylic acid functional group. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

4-(cyclohexen-1-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C12H19NO2/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10/h4,13H,1-3,5-9H2,(H,14,15)

InChI Key

KEPVZZJADWBPEF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2(CCNCC2)C(=O)O

Origin of Product

United States

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